molecular formula C25H26N2O2 B11321445 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol

1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol

Cat. No.: B11321445
M. Wt: 386.5 g/mol
InChI Key: KAMFCOUZNINTFZ-UHFFFAOYSA-N
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Description

1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound has a unique structure that combines a benzimidazole moiety with a phenoxypropanol group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives to form the benzimidazole core Common reagents used in these reactions include sodium metabisulphite as an oxidation agent and various solvents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the phenoxypropanol group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups to the phenoxypropanol moiety.

Scientific Research Applications

1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The phenoxypropanol group may enhance the compound’s solubility and bioavailability, improving its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-benzyl-1H-benzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol stands out due to its unique combination of a benzimidazole core with a phenoxypropanol group. This structural feature may contribute to its enhanced biological activity and potential therapeutic applications.

Properties

Molecular Formula

C25H26N2O2

Molecular Weight

386.5 g/mol

IUPAC Name

1-(2-benzylbenzimidazol-1-yl)-3-(2,6-dimethylphenoxy)propan-2-ol

InChI

InChI=1S/C25H26N2O2/c1-18-9-8-10-19(2)25(18)29-17-21(28)16-27-23-14-7-6-13-22(23)26-24(27)15-20-11-4-3-5-12-20/h3-14,21,28H,15-17H2,1-2H3

InChI Key

KAMFCOUZNINTFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)O

Origin of Product

United States

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